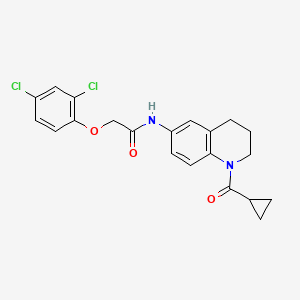

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold modified at the 1-position with a cyclopropanecarbonyl group and at the 6-position with an acetamide-linked 2,4-dichlorophenoxy moiety.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O3/c22-15-5-8-19(17(23)11-15)28-12-20(26)24-16-6-7-18-14(10-16)2-1-9-25(18)21(27)13-3-4-13/h5-8,10-11,13H,1-4,9,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZUXWSVMIWOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Synthesis of Tetrahydroquinoline: This step may involve the reduction of quinoline derivatives using hydrogenation or other reducing agents.

Coupling Reactions: The final step involves coupling the cyclopropane and tetrahydroquinoline intermediates with 2-(2,4-dichlorophenoxy)acetamide using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis

- Target Compound: 1-Position: Cyclopropanecarbonyl (rigid, electron-withdrawing). Phenoxy Group: 2,4-Dichloro substitution (high lipophilicity, strong electron withdrawal).

- N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): 1-Position: N,N-Diethyl-1-phenylcyclopropane (bulky, lipophilic phenyl and diethyl groups). Phenoxy Group: 3-Methoxy substitution (electron-donating, less lipophilic than chloro).

- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide (): 1-Position: Acetyl (smaller, less rigid than cyclopropanecarbonyl). Phenoxy Group: 4-Chloro substitution (moderate lipophilicity, single electron-withdrawing group).

Implications of Structural Differences

- The cyclopropanecarbonyl group in the target compound may confer greater conformational rigidity and metabolic resistance compared to the acetyl group in ’s compound.

- The 2,4-dichlorophenoxy moiety likely enhances target binding affinity and membrane permeability relative to mono-chloro or methoxy analogs .

Pharmacological and Physicochemical Considerations

- Metabolic Stability : Cyclopropanecarbonyl groups are less prone to hydrolysis than acetyl groups, suggesting enhanced in vivo stability for the target compound .

- Target Selectivity : Dichloro substitution may improve binding to enzymes or receptors sensitive to halogen interactions (e.g., cytochrome P450 isoforms or herbicide targets).

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and therapeutic applications based on various research findings.

Compound Structure

The compound features a unique structure that includes:

- Cyclopropanecarbonyl group : Enhances reactivity and binding properties.

- Tetrahydroquinoline moiety : Imparts biological activity through interactions with biological targets.

- Dichlorophenoxyacetamide segment : May contribute to anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate aniline derivatives.

- Introduction of Cyclopropanecarbonyl Group : The cyclopropanecarbonyl chloride is reacted with the tetrahydroquinoline derivative under controlled conditions.

- Attachment of Dichlorophenoxy Acetamide : This step involves coupling reactions that link the dichlorophenoxy group to the amide nitrogen.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Some key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Receptor Modulation : It can bind to various receptors influencing cell signaling pathways related to cancer and inflammation.

Therapeutic Applications

Research indicates that this compound exhibits promising therapeutic properties:

- Anti-inflammatory Activity : Studies suggest that the compound effectively reduces inflammation in various models by modulating cytokine production and suppressing inflammatory mediators.

- Anticancer Potential : Preliminary studies show efficacy against certain cancer cell lines, indicating its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells has been documented in vitro.

Research Findings

A summary of notable research findings on the biological activity of this compound is presented in the table below:

Case Studies

Several case studies have highlighted the compound's potential:

-

Case Study on Inflammation :

- Objective : To evaluate anti-inflammatory effects in a rodent model.

- Results : Significant reduction in paw edema and pro-inflammatory cytokines was observed after treatment with the compound.

-

Case Study on Cancer Cell Lines :

- Objective : To assess cytotoxic effects on various cancer cell lines.

- Results : The compound showed selective toxicity towards cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.